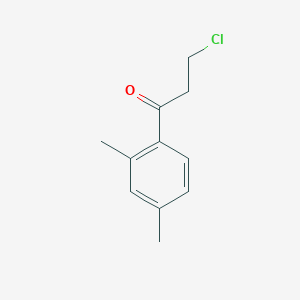
3-Chloro-1-(2,4-dimethylphenyl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(2,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO. It is a chlorinated derivative of propiophenone, characterized by the presence of a chlorine atom at the third position and two methyl groups at the 2 and 4 positions of the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,4-dimethylphenyl)propan-1-one typically involves the chlorination of 1-(2,4-dimethylphenyl)propan-1-one. One common method is the reaction of 1-(2,4-dimethylphenyl)propan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
C9H10O+SOCl2→C9H9ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(2,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) under basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives like amines, ethers, or thioethers.
Reduction: Formation of 1-(2,4-dimethylphenyl)propan-1-ol.
Oxidation: Formation of 3-chloro-1-(2,4-dimethylphenyl)propanoic acid.
Applications De Recherche Scientifique
3-Chloro-1-(2,4-dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(2,4-dimethylphenyl)propan-1-one depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, the compound is transformed into a carboxylic acid or other oxidized derivatives. The molecular targets and pathways involved vary based on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dimethylphenyl)propan-1-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chloro-1-(3,4-dimethylphenyl)propan-1-one: Similar structure but with methyl groups at different positions, affecting its reactivity and properties.
1-(3,4-Dimethylphenyl)propan-1-one: Another isomer with different substitution patterns on the phenyl ring.
Uniqueness
3-Chloro-1-(2,4-dimethylphenyl)propan-1-one is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions and the formation of diverse products .
Propriétés
IUPAC Name |
3-chloro-1-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFPGZVZZGERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286562 | |
| Record name | 3-chloro-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22422-22-6 | |
| Record name | NSC46502 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



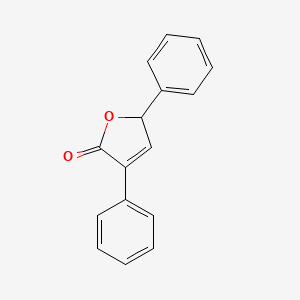
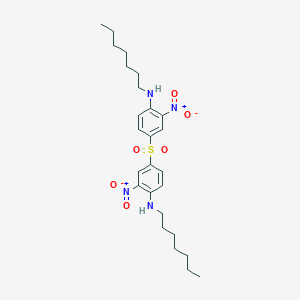
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
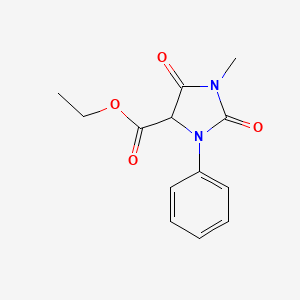

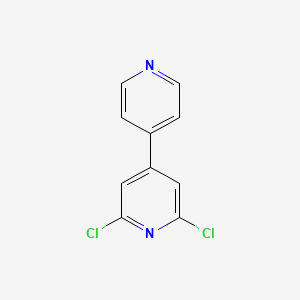
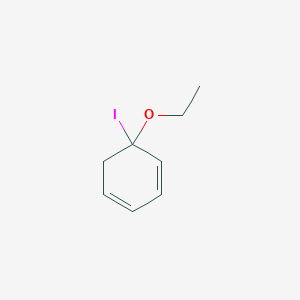
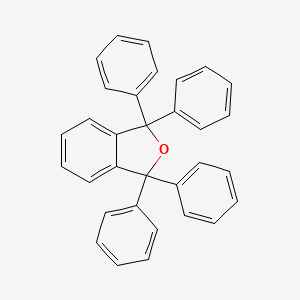
![3-(5-Amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14000724.png)
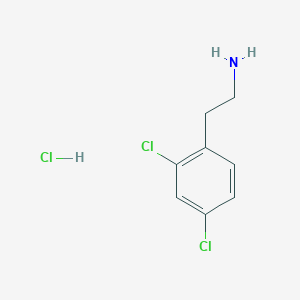
![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)
![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)
